molecular formula C16H12ClNO3S2 B2531318 2-(4-Methoxyphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride CAS No. 1410793-25-7

2-(4-Methoxyphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride

Cat. No.: B2531318
CAS No.: 1410793-25-7
M. Wt: 365.85
InChI Key: UNINCACTKRMESQ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a sulfonyl chloride group, which is known for its reactivity and utility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenylboronic acid and a suitable halide.

    Sulfonylation: The sulfonyl chloride group is introduced by reacting the thiazole derivative with chlorosulfonic acid under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The presence of the phenyl and methoxyphenyl groups allows for coupling reactions, such as Suzuki–Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Coupled Products: Formed through coupling reactions with various boronic acids or halides.

Scientific Research Applications

2-(4-Methoxyphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride is primarily based on its reactivity towards nucleophiles. The sulfonyl chloride group can react with various nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-1,3-thiazole-4-sulfonyl chloride: Lacks the phenyl group, which may affect its reactivity and applications.

    5-Phenyl-1,3-thiazole-4-sulfonyl chloride:

    2-Phenyl-1,3-thiazole-4-sulfonyl chloride: Lacks the methoxy group, which can impact its reactivity and biological activity.

Uniqueness

2-(4-Methoxyphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride is unique due to the presence of both methoxyphenyl and phenyl groups, which enhance its chemical versatility and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3S2/c1-21-13-9-7-12(8-10-13)15-18-16(23(17,19)20)14(22-15)11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNINCACTKRMESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC=CC=C3)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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